12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

Lipophilicity Drug-likeness Screening compound selection

12-(4-Fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one (molecular formula: C25H22FNO, molecular weight: 371.4 g/mol) belongs to the tetrahydrobenzo[a]acridin-11-one class of heterocyclic compounds. This compound is structurally characterized by a 4-fluorophenyl substituent at the 12-position and a gem-dimethyl group at the 9-position on the partially saturated acridinone core.

Molecular Formula C25H22FNO
Molecular Weight 371.4 g/mol
Cat. No. B4968903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
Molecular FormulaC25H22FNO
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)F)C(=O)C1)C
InChIInChI=1S/C25H22FNO/c1-25(2)13-20-24(21(28)14-25)22(16-7-10-17(26)11-8-16)23-18-6-4-3-5-15(18)9-12-19(23)27-20/h3-12,22,27H,13-14H2,1-2H3
InChIKeyDWTICQNCUUUUNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-(4-Fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one – A Structurally Differentiated Tetrahydrobenzoacridinone Scaffold for Screening Library Procurement


12-(4-Fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one (molecular formula: C25H22FNO, molecular weight: 371.4 g/mol) belongs to the tetrahydrobenzo[a]acridin-11-one class of heterocyclic compounds. This compound is structurally characterized by a 4-fluorophenyl substituent at the 12-position and a gem-dimethyl group at the 9-position on the partially saturated acridinone core. It is commercially available as a screening compound from the ChemBridge library (catalog number SC-5706840). [1] Unlike many extensively profiled tetrahydroacridine derivatives developed as cholinergic or anticancer agents, this compound represents a less-characterized chemical space that offers distinct physicochemical properties for hit identification campaigns.

Why 12-(4-Fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one Cannot Be Simply Replaced by In-Class Analogs


Within the 12-aryl-9,9-dimethyl-tetrahydrobenzo[a]acridin-11(7H)-one series, even single-atom substitutions at the 12-aryl ring or positional isomerism produce measurable differences in lipophilicity, hydrogen-bonding capacity, and solid-state properties that directly affect screening outcomes. The 4-fluorophenyl substitution pattern on the target compound confers a distinct LogP (5.72) and topological polar surface area (tPSA = 29.1 Ų) compared to its 2-fluorophenyl, 4-chlorophenyl, and 4-bromophenyl analogs. These physicochemical differences translate into divergent solubility, permeability, and protein-binding profiles that render generic substitution unreliable without experimental verification. Furthermore, positional isomerism—as exemplified by the regioisomeric 5-(4-fluorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one (CAS 180984-65-0)—results in a fundamentally different ring fusion topology that alters molecular shape and conformational flexibility. [1] Procurement decisions must therefore evaluate these compounds as distinct chemical entities rather than interchangeable members of a congeneric series.

Quantitative Comparative Evidence for 12-(4-Fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one vs. Closest Analogs


Lipophilicity (LogP) Differentiation: 4-Fluorophenyl vs. 4-Chlorophenyl and 4-Bromophenyl Analogs

The target compound exhibits a computed LogP of 5.72. In contrast, the 4-chlorophenyl analog (12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one) and 4-bromophenyl analog (12-(4-bromophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one) are expected to have higher LogP values owing to the greater lipophilicity of chlorine (π = +0.71) and bromine (π = +0.86) compared to fluorine (π = +0.14) based on Hansch substituent constants, although experimentally validated LogP values for these specific analogs are not publicly available in curated databases. [1] This lipophilicity differential influences passive membrane permeability, plasma protein binding, and non-specific binding in biochemical assays—all critical parameters for hit triage.

Lipophilicity Drug-likeness Screening compound selection

Hydrogen-Bond Donor/Acceptor Profile and tPSA Differentiation Within the 12-Aryl Series

The target compound possesses exactly 1 hydrogen-bond donor (Hdon = 1) and 1 hydrogen-bond acceptor (Hacc = 1), with a computed topological polar surface area (tPSA) of 29.1 Ų. This minimal H-bonding capacity is a direct consequence of the 4-fluorophenyl substitution, which introduces only a weakly electronegative fluorine atom without additional H-bond donors or acceptors. By comparison, the 4-dimethylaminophenyl analog (12-(4-dimethylaminophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one, molecular weight 396.53 g/mol) introduces a tertiary amine, increasing the H-bond acceptor count by at least 1 and significantly elevating tPSA. This structural distinction has direct implications for compliance with Lipinski's Rule of Five and Veber's oral bioavailability criteria, where tPSA ≤ 140 Ų and H-bond donors ≤ 5 are required. While both compounds meet these thresholds, the lower tPSA of the 4-fluorophenyl analog predicts superior passive transcellular permeability.

Hydrogen bonding Polar surface area Oral bioavailability prediction

Molecular Shape and Topology: Positional Isomerism Distinguishes the Tetrahydrobenzo[a]acridin-11-one Core from Benzo[a]phenanthridinone Regioisomers

A structurally distinct regioisomer, 5-(4-fluorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one (CAS 180984-65-0), shares the identical molecular formula (C25H22FNO) and molecular weight (371.4 g/mol) but differs in the annular fusion pattern of the tetracyclic core. [1] In the target compound, the acridinone carbonyl is positioned at C-11 within a linear benzo[a]acridine framework, whereas the regioisomer places the carbonyl at C-4 of an angular benzo[a]phenanthridine system. This topological difference alters the spatial orientation of the 4-fluorophenyl substituent relative to the carbonyl group and the gem-dimethyl moiety, which has consequences for molecular recognition by biological targets. The distinct ring fusion also changes the compound's UV-vis absorption and fluorescence properties due to differences in π-conjugation path length. [2]

Regioisomerism Molecular topology Scaffold diversity

Rotatable Bond Count and Conformational Restriction: A Molecular Property Comparison Across 12-Aryl Analogs

The target compound contains exactly 1 rotatable bond (Rotatable Bonds = 1), as computed from the Hit2Lead database. This low rotatable bond count reflects the conformational restriction imposed by the fused tetracyclic core and the direct attachment of the 4-fluorophenyl ring to the sp³-hybridized C-12 position, which allows minimal torsional freedom. By comparison, the 12-(4-benzyloxyphenyl) analog (12-[4-(benzyloxy)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one) introduces a benzyloxy ether linkage, increasing the rotatable bond count to approximately 4-5. In fragment-based and lead-like screening contexts, lower rotatable bond counts are associated with higher ligand efficiency and lower entropic penalties upon target binding, as articulated in the concept of conformational restriction in drug design.

Conformational flexibility Rotatable bonds Ligand efficiency

Optimal Research and Procurement Scenarios for 12-(4-Fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one


Primary Diversity-Oriented Screening Library Enrichment

The compound's combination of moderate lipophilicity (LogP = 5.72) , minimal H-bonding (Hdon = 1, Hacc = 1), low tPSA (29.1 Ų), and a single rotatable bond makes it an ideal diversity element for enriching screening libraries targeting intracellular or membrane-associated protein targets. Its 4-fluorophenyl substituent imparts lower non-specific binding propensity compared to its 4-chlorophenyl and 4-bromophenyl analogs, based on the well-established relationship between halogen lipophilicity and promiscuous binding (Hansch π constants: F = +0.14 vs. Cl = +0.71, Br = +0.86). [1] Procurement of this specific 4-fluoro analog is recommended when assay interference from lipophilic compounds is a concern.

CNS-Penetrant Hit Identification Programs

With a tPSA well below the 60-70 Ų threshold commonly associated with blood-brain barrier penetration and only 1 H-bond donor, this compound satisfies key physicochemical criteria for CNS drug-likeness. The 4-dimethylaminophenyl analog, by contrast, carries an additional H-bond acceptor on the tertiary amine, which would likely reduce CNS penetration. For neuroscience-focused screening campaigns, the 4-fluorophenyl analog is the preferred choice among the 12-aryl-tetrahydrobenzoacridinone series.

Scaffold-Hopping and Regioisomer-Controlled SAR Studies

The distinct linear benzo[a]acridin-11-one topology of the target compound, compared to the angular benzo[a]phenanthridin-4-one framework of its regioisomer (CAS 180984-65-0), [2] provides a unique scaffold geometry for structure-activity relationship (SAR) exploration. In scaffold-hopping campaigns, purchasing both regioisomers enables systematic evaluation of how annular fusion topology affects target binding, selectivity, and downstream biological readouts. The synthetic accessibility and commercial availability of this compound from ChemBridge (SC-5706840) facilitate rapid procurement for parallel SAR studies.

Conformationally Restricted Fragment and Lead-Like Libraries

The presence of only 1 rotatable bond positions this compound favorably for fragment-based drug discovery (FBDD) and lead-like library assembly, where conformational rigidity is correlated with higher ligand efficiency and more reliable computational docking. [3] In contrast, extended-chain analogs such as the 4-benzyloxyphenyl derivative introduce additional rotatable bonds (estimated 3+ additional), increasing conformational entropy and potentially reducing binding affinity per non-hydrogen atom. The rigid 4-fluorophenyl analog is therefore the compound of choice when prioritizing ligand efficiency metrics.

Quote Request

Request a Quote for 12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.